(+)-SHIN1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

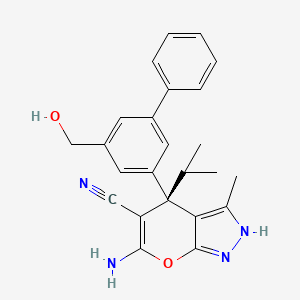

(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOFJZXKJKHTD-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of (+)-SHIN1

An In-depth Technical Guide to the Mechanism of Action of (+)-SHIN1

Introduction

This compound, also known as RZ-2994, is a potent and specific small molecule inhibitor of serine hydroxymethyltransferase (SHMT).[1][2] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are key enzymes in one-carbon (1C) metabolism.[3][4] This metabolic network is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it a critical pathway for highly proliferative cells, particularly cancer cells.[5] this compound serves as a valuable chemical probe for studying 1C metabolism and represents a promising lead compound in the development of novel anticancer therapeutics. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Inhibition of SHMT1 and SHMT2

The primary mechanism of action of this compound is the direct and potent inhibition of both SHMT1 and SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The 5,10-CH₂-THF molecule is a central donor of one-carbon units essential for various biosynthetic pathways.

By simultaneously blocking both the cytosolic and mitochondrial production of 1C units from serine, this compound effectively starves cancer cells of the essential building blocks required for DNA synthesis and replication. The inhibitory effect is stereospecific, with the (+)-enantiomer being active while the (–)-enantiomer shows no significant activity.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency against its enzymatic targets and exhibits robust anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target / Cell Line | IC₅₀ Value | Reference |

| Enzymatic Inhibition | ||

| Human SHMT1 | 5 nM | |

| Human SHMT2 | 13 nM | |

| Cellular Proliferation | ||

| HCT-116 (Colon Cancer, WT) | 870 nM | |

| HCT-116 (SHMT2 Knockout) | 10 nM | |

| T-ALL Cell Lines (Average) | 2.8 µM | |

| B-ALL Cell Lines (Average) | 4.4 µM | |

| AML Cell Lines (Average) | 8.1 µM |

The significant drop in the IC₅₀ value in SHMT2 knockout cells highlights the potent inhibition of SHMT1 and confirms that the effect on wild-type HCT-116 cells is primarily due to SHMT2 inhibition.

Downstream Cellular Consequences

The inhibition of SHMT by this compound triggers a cascade of metabolic and cellular events that culminate in cell death and growth arrest.

-

Depletion of Nucleotides : The primary consequence of 1C pool depletion is the blockade of de novo purine and thymidylate synthesis. This leads to a progressive reduction in nucleotide triphosphates, which are essential for DNA replication and repair, thereby causing cell cycle arrest. In T-cell acute lymphoblastic leukemia (T-ALL), this compound induces an S/G2 cell cycle arrest.

-

Glycine Starvation : The SHMT reaction is a major source of endogenous glycine. In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import mechanisms, the inhibition of glycine synthesis by this compound leads to a critical glycine deficiency. This glycine shortage impairs processes like protein and glutathione synthesis, contributing to the compound's cytotoxicity.

-

Mitochondria-Mediated Apoptosis : In bladder cancer cells, this compound has been shown to induce apoptosis through a reactive oxygen species (ROS)-dependent intrinsic signaling pathway. Inhibition of SHMT affects mitochondrial function, leading to increased ROS, a decrease in the mitochondrial membrane potential, and the release of pro-apoptotic factors from the mitochondria into the cytosol.

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

Protocol 1: SHMT Target Engagement via Isotope Tracing

This method quantifies the inhibition of cellular SHMT activity by tracing the metabolic fate of a stable isotope-labeled substrate.

Methodology:

-

Cell Culture : Culture cells (e.g., HCT-116) to mid-log phase.

-

Isotope Labeling : Replace standard culture medium with a medium containing U-¹³C-serine.

-

Treatment : Concurrently treat cells with DMSO (vehicle control), 5 µM this compound, or 5 µM of the inactive (–)-SHIN1 enantiomer.

-

Incubation : Incubate the cells for 24 hours to allow for the incorporation of the ¹³C label into downstream metabolites.

-

Metabolite Extraction : Harvest the cells, quench metabolic activity with cold saline, and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

LC-MS Analysis : Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the M+2 labeling fraction in glycine-derived metabolites such as glutathione and ADP.

-

Data Analysis : Compare the ¹³C-labeling fraction in drug-treated cells to the DMSO control. A significant reduction indicates on-target SHMT inhibition.

Protocol 2: Cell Growth Inhibition Assay

This assay determines the IC₅₀ value of this compound by measuring its effect on cell proliferation.

Methodology:

-

Cell Seeding : Seed cells (e.g., T-ALL cell lines) in multi-well plates at a defined density.

-

Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) in quadruplicate. Include a DMSO-only control.

-

Rescue Condition (Optional) : For mechanism validation, include a condition where cells are co-treated with this compound and a rescuing agent like 1 mM formate.

-

Incubation : Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.

-

Cell Viability Measurement : Quantify the number of viable cells. For suspension cells, use trypan blue exclusion and an automated cell counter. For adherent cells, a colorimetric assay like MTT or resazurin can be used.

-

Data Analysis : Normalize the cell counts to the DMSO control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀.

Protocol 3: Apoptosis Detection by Flow Cytometry

This protocol quantifies the induction of apoptosis by measuring the externalization of phosphatidylserine.

Methodology:

-

Cell Treatment : Seed cells (e.g., Su-DHL-4) and treat with the desired concentration of this compound or DMSO for 48-72 hours.

-

Cell Harvesting : Harvest the cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells on a flow cytometer.

-

Data Analysis : Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Compare the percentage of apoptotic cells in the treated versus control samples.

References

- 1. SHIN1 | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(+)-SHIN1: A Technical Guide to a Dual Inhibitor of Serine Hydroxymethyltransferase 1 and 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-SHIN1, a potent small-molecule dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. We will explore its mechanism of action, inhibitory activity, the signaling pathways it affects, and the experimental protocols used to characterize its function.

Introduction: The Role of SHMT1 and SHMT2 in One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1][2][3] This reaction is fundamental for multiple cellular processes, including the biosynthesis of purines and thymidylate, which are essential for DNA replication and repair.[4]

Mammals possess two key isoforms:

-

SHMT1: Primarily located in the cytoplasm, with a role in nuclear de novo thymidylate synthesis during the S-phase.

-

SHMT2: Located in the mitochondria, this isoform is the primary source of 1C units in most cells and is significantly upregulated in various cancers to meet the high metabolic demand of proliferating cells.

The reliance of cancer cells on the 1C metabolic pathway makes SHMT enzymes promising targets for anticancer therapies. Consequently, the development of inhibitors that can simultaneously target both SHMT1 and SHMT2 is a key area of research. This compound (also known as RZ-2994) emerged from the optimization of a pyrazolopyran scaffold and is a potent, cell-permeable, dual inhibitor of human SHMT1 and SHMT2.

Mechanism of Action

This compound acts as a folate-competitive inhibitor. X-ray crystallography has revealed that it binds to the folate-binding site of the SHMT enzyme. By occupying this site, this compound prevents the binding of the natural substrate, tetrahydrofolate, thereby blocking the conversion of serine to glycine and the concurrent production of 5,10-methylene-THF. This leads to a depletion of the one-carbon units necessary for nucleotide synthesis.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes key inhibitory concentration (IC50) values.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Human SHMT1 | In vitro enzyme assay | 5 nM | |

| Human SHMT2 | In vitro enzyme assay | 13 nM | |

| HCT-116 (Colon Cancer) | Cell proliferation | 870 nM | |

| HCT-116 (SHMT2 knockout) | Cell proliferation | ~10 nM | |

| T-ALL Cell Lines (avg.) | Cell proliferation | 2.8 µM | |

| B-ALL Cell Lines (avg.) | Cell proliferation | 4.4 µM | |

| AML Cell Lines (avg.) | Cell proliferation | 8.1 µM |

Note: IC50 values can vary based on specific experimental conditions. The significant drop in IC50 in SHMT2 knockout cells highlights the potent inhibition of SHMT1 by this compound.

Signaling Pathways and Cellular Effects

Inhibition of SHMT1 and SHMT2 by this compound disrupts the central one-carbon metabolic pathway, leading to significant downstream consequences for cancer cells.

Core One-Carbon Metabolism Pathway

SHMT1 and SHMT2 are central hubs linking serine metabolism to the folate and methionine cycles. Their inhibition directly impacts the pool of one-carbon units required for biosynthesis.

Downstream Cellular Consequences

The primary effect of dual SHMT1/2 inhibition is the depletion of glycine and one-carbon units. This leads to:

-

Purine Depletion: The lack of one-carbon units stalls de novo purine synthesis, leading to an accumulation of intermediates like AICAR and a reduction in nucleotide triphosphates (e.g., ATP, GTP).

-

Impaired Thymidylate Synthesis: Reduced levels of 5,10-methylene-THF hamper the conversion of dUMP to dTMP, a critical step in DNA synthesis.

-

Cell Cycle Arrest and Apoptosis: The inability to synthesize necessary nucleotides leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

-

Glycine Auxotrophy: In certain cancer types, like Diffuse Large B-cell Lymphoma (DLBCL), which have defective glycine import, SHMT inhibition creates a critical glycine shortage that cannot be easily rescued.

Furthermore, SHMT2 expression has been linked to other signaling pathways, such as the MAPK and VEGF pathways in breast cancer, suggesting that its inhibition may have broader anti-tumor effects beyond direct metabolic disruption.

Key Experimental Protocols

Characterizing the activity of this compound involves a combination of biochemical assays, cell-based studies, and metabolomic analyses.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified recombinant human SHMT1 and SHMT2.

-

Objective: To determine the IC50 value of this compound against SHMT1 and SHMT2.

-

Principle: The assay monitors the conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-THF. The rate of reaction is typically measured by spectrophotometrically monitoring a coupled reaction.

-

General Protocol:

-

Enzyme Preparation: Purified recombinant human SHMT1 or SHMT2 is pre-incubated in a reaction buffer.

-

Inhibitor Addition: A range of concentrations of this compound (and a DMSO vehicle control) are added to the enzyme and incubated.

-

Reaction Initiation: The reaction is started by adding the substrates, L-serine and tetrahydrofolate.

-

Rate Measurement: The reaction rate is measured over time. For example, by coupling the production of 5,10-methylene-THF to the NAD+-dependent oxidation catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD).

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

-

Objective: To determine the cytostatic or cytotoxic effects of this compound.

-

General Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in multi-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours). Rescue experiments may be performed by co-treating with 1 mM formate.

-

Viability Measurement: Cell viability or number is quantified. Methods include:

-

Direct Counting: Using Trypan blue exclusion and an automated cell counter.

-

Metabolic Assays: Using reagents like resazurin or CCK-8, which measure the metabolic activity of viable cells.

-

-

Data Analysis: Cell viability is normalized to the vehicle control and plotted against drug concentration to determine the IC50 for cell growth inhibition.

-

Metabolomic Analysis via Isotope Tracing

This powerful technique confirms that this compound inhibits the SHMT reaction inside living cells.

-

Objective: To trace the metabolic flux from serine and demonstrate on-target engagement of this compound.

-

Principle: Cells are cultured with a stable isotope-labeled serine (e.g., U-13C-serine). The incorporation of the 13C label into downstream metabolites (like glycine and purines) is measured by mass spectrometry. Inhibition of SHMT will block this incorporation.

-

Workflow:

-

Expected Outcome: In control cells, a significant fraction of metabolites like glycine and ADP will become labeled with 13C. In cells treated with this compound, this labeling will be nearly completely blocked, confirming inhibition of the SHMT pathway.

Conclusion and Future Outlook

This compound is a well-characterized and potent dual inhibitor of SHMT1 and SHMT2, serving as an invaluable tool for studying one-carbon metabolism. It effectively blocks the production of one-carbon units from serine, leading to purine and thymidylate depletion and inhibiting the proliferation of cancer cells, particularly those with metabolic vulnerabilities like defective glycine import.

While this compound demonstrated strong in vitro and cell-based activity, its poor pharmacokinetic properties limited its use in in vivo studies. This led to the development of next-generation inhibitors like SHIN2, which has improved properties suitable for in vivo animal models. Nevertheless, this compound remains a benchmark compound for validating the therapeutic hypothesis of dual SHMT inhibition and continues to be a critical reagent for dissecting the intricate role of serine metabolism in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. This intricate network is a critical dependency for rapidly proliferating cells, making it a prime target in cancer therapy. Within this network, the enzyme serine hydroxymethyltransferase (SHMT) plays a pivotal role by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units for the cell. Mammals possess two isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2. The small molecule, (+)-SHIN1, has emerged as a potent dual inhibitor of both SHMT1 and SHMT2, offering a valuable tool for studying the intricacies of one-carbon metabolism and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of this compound in one-carbon metabolism studies, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data: The Inhibitory Profile of this compound

This compound exhibits potent, nanomolar-range inhibition of both human SHMT1 and SHMT2. Its efficacy has been demonstrated across a variety of cancer cell lines, with half-maximal inhibitory concentrations (IC50) for cell growth varying depending on the cell type and its metabolic dependencies.

| Cell Line | Genotype | IC50 (nM) of this compound | Reference |

| HCT-116 | Wild-type | 870 | [1] |

| HCT-116 | SHMT1 Knockout | ~870 | [2] |

| HCT-116 | SHMT2 Knockout | < 50 | [1] |

| Jurkat | Wild-type | Not specified | [1] |

| SU-DHL-4 (DLBCL) | Wild-type | Not specified | [1] |

| SU-DHL-2 (DLBCL) | Wild-type | Not specified | |

| 8988T (Pancreatic) | Mitochondrial Folate Pathway Defect | Potent | |

| T-ALL cell lines | Wild-type | Varies | |

| Bladder Cancer Cells (BIU-87) | Wild-type | Not specified | |

| Gastric Cancer Cells | Wild-type | Not specified |

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for cell proliferation in various human cancer cell lines. DLBCL stands for Diffuse Large B-cell Lymphoma and T-ALL for T-cell Acute Lymphoblastic Leukemia.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by disrupting the flow of one-carbon units derived from serine, which has profound consequences on downstream metabolic pathways, most notably purine and thymidylate synthesis.

One-Carbon Metabolism and the Role of SHMT

The following diagram illustrates the central position of SHMT1 and SHMT2 in one-carbon metabolism, the points of inhibition by this compound, and the downstream pathways affected.

Caption: Inhibition of SHMT1 and SHMT2 by this compound in one-carbon metabolism.

Impact on Purine Synthesis and mTORC1 Signaling

Inhibition of SHMT by this compound leads to a depletion of one-carbon units, which are essential for de novo purine synthesis. This results in the accumulation of purine synthesis intermediates like aminoimidazole carboxamide ribonucleotide (AICAR). The reduction in purine levels can also suppress mTORC1 signaling, a key regulator of cell growth and proliferation.

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound and one-carbon metabolism.

Cell Proliferation Assay (Crystal Violet Method)

This protocol is adapted for adherent cell lines to assess the dose-dependent effect of this compound on cell viability.

Materials:

-

Adherent cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid for solubilization

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C and 5% CO2.

-

Staining:

-

Gently wash the cells twice with 200 µL of PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

-

Remove the methanol and let the plates air dry completely.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates thoroughly with tap water until the water runs clear.

-

Let the plates air dry completely.

-

-

Solubilization and Measurement:

-

Add 100 µL of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.

-

Shake the plate gently for 15-30 minutes until the color is uniform.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Metabolite Extraction for LC-MS Analysis

This protocol outlines a common method for extracting intracellular metabolites from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cancer cells (at least 1 million cells per sample)

-

Ice-cold PBS

-

Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Culture and Quenching: Grow cells to about 80-90% confluency. For adherent cells, aspirate the medium and quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites and quench metabolic activity.

-

Metabolite Extraction:

-

Add 1 mL of pre-chilled 80% methanol to each 10 cm dish (or an appropriate volume for other culture vessels).

-

Use a cell scraper to scrape the cells into the methanol.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Lysis and Precipitation:

-

Vortex the tube vigorously for 30 seconds.

-

Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.

-

Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

-

Storage and Reconstitution: Store the dried metabolite pellets at -80°C until analysis. Before LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and acetonitrile compatible with your chromatography method).

Western Blotting for SHMT1 and SHMT2

This protocol describes the detection of SHMT1 and SHMT2 protein levels in cell lysates.

Materials:

-

Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against SHMT1 and SHMT2 (e.g., from Cell Signaling Technology)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against SHMT1, SHMT2, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the SHMT1 and SHMT2 signals to the loading control.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on cancer cells.

References

The Discovery and Development of (+)-SHIN1: A Dual SHMT1/2 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

(+)-SHIN1, also known as RZ-2994, is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes are critical components of one-carbon metabolism, providing the necessary building blocks for nucleotide synthesis, methylation, and redox balance, pathways that are frequently upregulated in cancer.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its effects on cancer cell metabolism and proliferation. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways essential for cell proliferation and survival.[2] It facilitates the transfer of one-carbon units for the biosynthesis of purines, thymidine, and the remethylation of homocysteine to methionine. The amino acid serine is a primary source of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which exists in both the cytoplasm (SHMT1) and mitochondria (SHMT2).[2] In many cancers, there is a heightened demand for the products of 1C metabolism to support rapid cell division, making the enzymes in this pathway attractive targets for therapeutic intervention.

This compound emerged from a pyrazolopyran chemical scaffold and was optimized for potent dual inhibition of human SHMT1 and SHMT2. This document details the key findings related to its discovery and preclinical characterization.

Mechanism of Action

This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2. By blocking the activity of these enzymes, this compound disrupts the conversion of serine to glycine and the concomitant production of 5,10-methylenetetrahydrofolate, a key one-carbon donor. This leads to a depletion of the one-carbon pool, which in turn inhibits the de novo synthesis of purines and thymidylate, essential components of DNA and RNA. The consequence of this metabolic disruption is the induction of cell cycle arrest and inhibition of cancer cell proliferation.

Signaling Pathway and Metabolic Impact

The inhibition of SHMT1 and SHMT2 by this compound initiates a cascade of metabolic consequences that ultimately impair cancer cell growth. The primary mechanism involves the depletion of one-carbon units, leading to an accumulation of intermediates in the purine biosynthesis pathway and a reduction in the production of downstream nucleotides.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

In Vitro Enzyme Inhibition

| Target | IC₅₀ (nM) | Reference |

| Human SHMT1 | 5 | |

| Human SHMT2 | 13 |

Table 1: In Vitro Inhibitory Activity of this compound against Human SHMT1 and SHMT2.

Cell Growth Inhibition

| Cell Line | Description | IC₅₀ (nM) | Reference |

| HCT-116 | Human Colon Carcinoma | 870 | |

| HCT-116 (SHMT2 knockout) | Human Colon Carcinoma | < 50 | |

| 8988T | Human Pancreatic Cancer | < 100 | |

| H1299 (FRAT1 overexpressing) | Human Non-Small Cell Lung Cancer | 600 |

Table 2: Cell Growth Inhibitory Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Cell Culture

HCT-116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

A representative workflow for assessing cell proliferation is depicted below.

Protocol:

-

Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, the media was replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Cells were incubated with the compound for 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Formazan Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Metabolite Extraction and LC-MS Analysis

Protocol:

-

Cell Culture and Treatment: HCT-116 cells were cultured in 6-well plates to ~80% confluency and then treated with 5 µM this compound or DMSO for 24 hours. For isotope tracing experiments, cells were cultured in media containing U-¹³C-serine.

-

Metabolite Extraction:

-

The culture medium was aspirated, and the cells were washed with ice-cold saline.

-

Metabolites were extracted by adding 1 mL of ice-cold 80% methanol.

-

The cells were scraped, and the cell suspension was transferred to a microcentrifuge tube.

-

The samples were vortexed and then centrifuged at 4°C to pellet the protein and cell debris.

-

-

LC-MS Analysis:

-

The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen.

-

The dried metabolites were reconstituted in a suitable solvent for LC-MS analysis.

-

Metabolite analysis was performed using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

The data was processed to identify and quantify changes in metabolite levels between the treated and control groups.

-

Discussion and Future Directions

The discovery of this compound as a potent dual inhibitor of SHMT1 and SHMT2 represents a significant advancement in the targeting of cancer metabolism. Its ability to disrupt one-carbon metabolism highlights a key vulnerability in rapidly proliferating cancer cells. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, particularly those with a high dependence on serine metabolism.

However, the development of this compound has also highlighted challenges, including its poor pharmacokinetic properties, which have limited its in vivo efficacy. This has spurred the development of second-generation inhibitors, such as SHIN2, with improved in vivo activity.

Future research should focus on:

-

Optimizing Pharmacokinetics: Developing analogs of this compound with improved metabolic stability and bioavailability.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or other metabolic inhibitors.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to SHMT inhibition.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anticancer therapies targeting one-carbon metabolism. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cancer metabolism and drug discovery, facilitating further investigation into the therapeutic potential of SHMT inhibition.

References

Unveiling the Role of Serine Hydroxymethyltransferase with the Potent Inhibitor (+)-SHIN1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme that sits at the crossroads of cellular metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] Mammalian cells possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2, which play distinct yet complementary roles in maintaining metabolic homeostasis.[3] Due to the elevated demand for DNA synthesis in rapidly proliferating cancer cells, SHMT activity is often upregulated, making it an attractive target for cancer chemotherapy.[4] This technical guide explores the function of SHMT and the utility of the potent dual inhibitor, (+)-SHIN1, in elucidating its role and as a potential therapeutic agent.

The SHMT-Catalyzed Reaction and its Metabolic Significance

The core function of SHMT is central to one-carbon metabolism. The 5,10-CH2-THF produced is a key substrate for thymidylate synthase in the synthesis of dTMP, a crucial precursor for DNA replication.[1] Furthermore, the one-carbon units derived from the SHMT reaction are utilized in the de novo synthesis of purines. The reaction also interconverts the amino acids serine and glycine, both of which have integral roles in cellular processes beyond protein synthesis.

// Nodes Serine [label="L-Serine", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; SHMT [label="SHMT1 (cytosol)\nSHMT2 (mitochondria)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#F1F3F4"]; Methylene_THF [label="5,10-Methylene-THF", fillcolor="#F1F3F4"]; Purine_Synthesis [label="Purine Synthesis", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thymidylate_Synthesis [label="Thymidylate Synthesis\n(dTMP)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHIN1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Serine -> SHMT; THF -> SHMT; SHMT -> Glycine; SHMT -> Methylene_THF; Methylene_THF -> Purine_Synthesis; Methylene_THF -> Thymidylate_Synthesis; SHIN1 -> SHMT [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; Serine; THF;} {rank=same; Glycine; Methylene_THF;} } Figure 1: The central role of SHMT in one-carbon metabolism and the inhibitory action of this compound.

This compound: A Potent Dual Inhibitor of SHMT1 and SHMT2

This compound is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2. Its ability to target both isoforms is crucial, as studies have shown that dual inhibition is often necessary to effectively block cancer cell proliferation and tumor growth.

Quantitative Data on this compound Inhibition

The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data regarding its inhibitory activity.

| Enzyme/Cell Line | IC50 (nM) | Notes | Reference |

| Biochemical Assays | |||

| Human SHMT1 | ~10 | In vitro enzyme assay | |

| Human SHMT2 | ~10 | In vitro enzyme assay | |

| Cellular Assays | |||

| HCT-116 (Wild-Type) | 870 | Cell growth inhibition | |

| HCT-116 (ΔSHMT1) | 870 | Cell growth inhibition; indicates primary reliance on SHMT2 inhibition for efficacy in these cells. | |

| HCT-116 (ΔSHMT2) | <50 | Cell growth inhibition; demonstrates potent inhibition of cytosolic SHMT1. | |

| B-cell Lymphoma Lines | Enriched among most sensitive | IC50 < 4 µM for a related compound, (+)-2. |

Table 1: Inhibitory potency of this compound against SHMT enzymes and cancer cells.

Experimental Protocols

SHMT Enzyme Inhibition Assay (In Vitro)

This protocol is adapted from standard spectrophotometric assays for SHMT activity and can be used to determine the IC50 of inhibitors like this compound.

Principle: The activity of SHMT is measured indirectly by coupling the production of 5,10-CH2-THF to a subsequent reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable change in absorbance.

Materials:

-

Recombinant human SHMT1 or SHMT2

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other inhibitor) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), NADP+ (e.g., 0.25 mM), and MTHFD (e.g., 5 µM).

-

Add varying concentrations of this compound to the wells of the microplate. Include a DMSO vehicle control.

-

Add recombinant SHMT enzyme to each well to a final concentration of, for example, 20 nM.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding THF (e.g., 0.4 mM) to each well.

-

Immediately monitor the increase in absorbance at 340 nm (due to NADPH formation) at 37°C for a set period (e.g., 10-20 minutes).

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

// Workflow Edges prep_mix -> add_inhibitor; prep_inhibitor -> add_inhibitor; add_inhibitor -> add_shmt; add_shmt -> pre_incubate; pre_incubate -> start_reaction; start_reaction -> measure_abs; measure_abs -> calc_rates; calc_rates -> plot_curve; plot_curve -> det_ic50; } Figure 2: Experimental workflow for the in vitro SHMT inhibition assay.

Cell Viability Assay (CCK-8)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

CCK-8 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50.

Metabolic Flux Analysis using 13C-Serine Tracing

This protocol allows for the direct assessment of SHMT activity in cells by tracing the metabolic fate of a stable isotope-labeled substrate.

Principle: Cells are cultured with U-13C-serine. The inhibition of SHMT by this compound will block the conversion of 13C-serine to 13C-glycine and the transfer of the 13C-labeled one-carbon unit to the folate pool. The isotopic enrichment in downstream metabolites is quantified by mass spectrometry.

Materials:

-

Cancer cell line

-

Culture medium lacking serine and glycine

-

U-13C-serine

-

This compound

-

Methanol, water, and chloroform for metabolite extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Plate cells and allow them to adhere.

-

Replace the medium with serine- and glycine-free medium supplemented with U-13C-serine and dialyzed fetal bovine serum.

-

Treat the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Quench metabolism and extract metabolites by aspirating the medium and adding ice-cold 80:20 methanol:water.

-

Scrape the cells and collect the extract. Perform a liquid-liquid extraction with chloroform to separate polar and nonpolar metabolites.

-

Analyze the polar metabolite fraction by LC-MS to determine the isotopic labeling patterns of serine, glycine, and downstream metabolites like purines.

-

Calculate the fractional labeling of metabolites to assess the impact of this compound on metabolic fluxes through the SHMT-dependent pathway.

// Workflow Edges plate_cells -> add_tracer; add_tracer -> treat_shin1; treat_shin1 -> quench; quench -> extract; extract -> phase_separation; phase_separation -> lcms_analysis; lcms_analysis -> quantify_labeling; quantify_labeling -> determine_flux; } Figure 3: Workflow for 13C-serine metabolic flux analysis.

Signaling and Regulatory Landscape of SHMT

The expression and activity of SHMT are tightly regulated to meet the metabolic demands of the cell. The mitochondrial isoform SHMT2 is frequently overexpressed in various cancers. This upregulation can be driven by oncogenic signaling pathways and transcription factors. For instance, hypoxia can induce SHMT2 expression, suggesting a role for HIF-1α in its regulation. Furthermore, there is evidence of cross-talk between the cytosolic and mitochondrial isoforms, with SHMT1 potentially regulating the translation of SHMT2 mRNA. Inhibition of SHMT with this compound not only directly impacts one-carbon metabolism but can also have downstream effects on signaling pathways that are sensitive to metabolic stress.

// Nodes Oncogenic_Signals [label="Oncogenic Signals\n(e.g., Myc)", fillcolor="#FBBC05"]; Hypoxia [label="Hypoxia (HIF-1α)", fillcolor="#FBBC05"]; SHMT1_mRNA [label="SHMT1 mRNA", shape=note, fillcolor="#F1F3F4"]; SHMT2_mRNA [label="SHMT2 mRNA", shape=note, fillcolor="#F1F3F4"]; SHMT1_protein [label="SHMT1 Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHMT2_protein [label="SHMT2 Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; One_Carbon_Pool [label="One-Carbon Pool\n(5,10-CH2-THF)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleotide_Synthesis [label="Nucleotide Synthesis", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox_Balance [label="Redox Balance", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHIN1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oncogenic_Signals -> SHMT2_mRNA [label="Upregulation"]; Hypoxia -> SHMT2_mRNA [label="Upregulation"]; SHMT1_mRNA -> SHMT1_protein [label="Translation"]; SHMT2_mRNA -> SHMT2_protein [label="Translation"]; SHMT1_protein -> SHMT2_mRNA [label="Translational Repression", style=dashed, arrowhead=tee]; SHMT1_protein -> One_Carbon_Pool; SHMT2_protein -> One_Carbon_Pool; One_Carbon_Pool -> Nucleotide_Synthesis; One_Carbon_Pool -> Redox_Balance; SHIN1 -> SHMT1_protein [arrowhead=tee, color="#EA4335"]; SHIN1 -> SHMT2_protein [arrowhead=tee, color="#EA4335"]; } Figure 4: Upstream regulation and downstream consequences of SHMT activity and its inhibition.

Conclusion

SHMT plays a pivotal role in cellular metabolism, particularly in rapidly proliferating cells, making it a compelling target for anti-cancer therapies. The development of potent and specific inhibitors like this compound has provided invaluable tools to dissect the intricate functions of SHMT1 and SHMT2. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the role of SHMT in various biological contexts and to evaluate the efficacy of novel inhibitors. The unique metabolic vulnerabilities exposed by SHMT inhibition, such as the defective glycine import in certain lymphomas, highlight the potential for targeted therapeutic strategies based on a deep understanding of cancer metabolism. Further exploration of the regulatory networks governing SHMT expression and activity will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. The crystal structure of human cytosolic serine hydroxymethyltransferase: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-SHIN1: A Technical Guide to its Mechanism and Impact on Purine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1, also known as RZ-2994, is a potent and selective dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2][3] This enzyme is a critical node in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. The one-carbon units generated by this reaction are essential for numerous biosynthetic processes, most notably the de novo synthesis of purines and thymidylate. By inhibiting SHMT1/2, this compound effectively starves cancer cells of the building blocks required for DNA replication and cell proliferation, making it a compound of significant interest in oncology research. This guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on cellular metabolism, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of SHMT and Disruption of Purine Synthesis

The primary mechanism of this compound is the direct inhibition of SHMT1 and SHMT2.[1][2] This blockade has two immediate and critical consequences for the cell:

-

Depletion of One-Carbon (1C) Units: The SHMT reaction is a primary source of 1C units for the folate pool. These units, carried by tetrahydrofolate, are donated to two key steps in the de novo purine synthesis pathway. Inhibition by this compound leads to a deficiency of these 1C units.

-

Depletion of Glycine: The reaction also produces glycine. While some cells can import sufficient glycine from their environment, others rely heavily on SHMT activity for its synthesis. Glycine is a direct precursor for the purine backbone.

This dual depletion of 1C units and glycine creates a severe bottleneck in the de novo purine synthesis pathway. The consequence is a progressive depletion of purines, leading to a reduction in nucleotide triphosphates (e.g., ATP, GTP), which are essential for DNA synthesis, energy transfer, and signaling. This ultimately results in cell cycle arrest and inhibition of cell growth.

The inactive enantiomer, (–)-SHIN1, has no significant effect on cell growth, demonstrating the specific, on-target activity of the (+) enantiomer.

Quantitative Data on this compound Activity and Effects

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Human SHMT1 | Biochemical Assay | 5 nM | |

| Human SHMT2 | Biochemical Assay | 13 nM | |

| HCT-116 (WT) | Cell Growth | 870 nM | |

| HCT-116 (SHMT2 knockout) | Cell Growth | < 50 nM | |

| T-ALL Cell Lines (Average) | Cell Growth | 2.8 µM | |

| B-ALL Cell Lines (Average) | Cell Growth | 4.4 µM | |

| AML Cell Lines (Average) | Cell Growth | 8.1 µM |

Table 2: Metabolic Consequences of this compound Treatment

| Cell Line | Treatment | Metabolite Change | Observation | Reference |

| HCT-116 | 5 µM this compound (24h) | Purine Intermediates | Accumulation of intermediates upstream of 1C-dependent steps (e.g., AICAR). | |

| HCT-116 | 5 µM this compound (24h) | ADP M+2 Labeling from 13C-Serine | Nearly complete blockade of 1C unit incorporation into purines. | |

| DLBCL & Jurkat | 5 µM this compound (72h) | Nucleotide Triphosphates | Large reduction observed. | |

| DLBCL Cells | 5 µM this compound (72h) | Glutathione | Depletion of this glycine-containing tripeptide. |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism and experimental logic is crucial for understanding the action of this compound.

Caption: Mechanism of this compound action on purine synthesis.

Caption: Experimental logic of metabolic rescue pathways.

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Cell Growth Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116, Jurkat, SU-DHL-4) in 96-well plates at an appropriate density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range is 1 nM to 30 µM. Include a DMSO-only vehicle control.

-

Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Quantify cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.

-

Data Analysis: Normalize the viability data to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Isotope Tracing of Serine Metabolism

This method directly measures the on-target effect of this compound by tracking the flow of carbon from serine into downstream pathways.

-

Cell Culture: Culture cells (e.g., HCT-116) to mid-log phase.

-

Tracer Medium Preparation: Prepare culture medium containing U-13C-serine, replacing the unlabeled serine.

-

Treatment and Labeling: Pre-treat cells with DMSO (vehicle control), 5 µM this compound, or 5 µM (–)-SHIN1 for a short period (e.g., 1 hour). Then, switch to the U-13C-serine containing medium and incubate for 24 hours.

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold saline.

-

Add ice-cold 80% methanol to the plate and scrape the cells.

-

Collect the cell lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS). Monitor the mass isotopologue distributions for key metabolites such as ADP, ATP, and glutathione to determine the fraction of the pool that has incorporated the 13C label from serine. A significant reduction in the M+2 fraction of ADP in this compound treated cells compared to controls indicates direct inhibition of the pathway.

Metabolic Rescue Experiments

These experiments identify the specific metabolic deficiencies caused by this compound.

-

Experimental Setup: Seed cells and treat with an inhibitory concentration of this compound (e.g., 10 µM) as described in the growth inhibition assay.

-

Supplementation: In parallel with the this compound treatment, supplement the culture medium with one of the following rescue agents:

-

Formate (e.g., 1 mM): To replenish the 1C pool.

-

Hypoxanthine (e.g., 100 µM): To provide a salvageable source of purines.

-

Glycine (e.g., standard media concentrations): To test for glycine dependency. The ability of formate to rescue growth is often dependent on the presence of sufficient glycine in the media.

-

-

Incubation and Analysis: Incubate for 72 hours and assess cell viability as previously described.

-

Interpretation:

-

If formate rescues growth, it confirms that the primary anti-proliferative effect is due to 1C unit depletion.

-

If hypoxanthine rescues growth, it confirms that the bottleneck is in the de novo purine synthesis pathway.

-

If formate rescue is only effective in glycine-containing media, it demonstrates a dual dependency on both SHMT products.

-

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that functions by inhibiting SHMT1/2, the gatekeepers of serine's entry into one-carbon metabolism. Its anti-proliferative effects are primarily driven by the downstream depletion of the purine nucleotide pool, a direct consequence of starving the de novo synthesis pathway of essential one-carbon units and glycine. The data clearly show that this leads to a buildup of pathway intermediates and a loss of final products, culminating in cell cycle arrest. The detailed protocols and mechanistic diagrams provided herein serve as a comprehensive resource for researchers aiming to utilize this compound to investigate one-carbon metabolism and exploit its vulnerabilities in cancer and other proliferative diseases.

References

Foundational Pharmacology of (+)-SHIN1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of (+)-SHIN1, a potent small-molecule inhibitor of one-carbon metabolism. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the mechanism of action, quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound.

Core Mechanism of Action

This compound, also known as RZ-2994, is a potent, folate-competitive inhibitor of both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2][3] These enzymes are critical for the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a central node in one-carbon metabolism, providing essential one-carbon units for the biosynthesis of purines, thymidine, and other vital biomolecules. By dually inhibiting SHMT1 and SHMT2, this compound effectively disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites crucial for cell proliferation and survival.

The primary mode of action of this compound involves the induction of metabolic stress by blocking the production of glycine and one-carbon units from serine. This leads to a progressive depletion of purines, resulting in the loss of nucleotide triphosphates and subsequent inhibition of cell growth. The on-target activity of this compound has been extensively validated through metabolomics and genetic studies, demonstrating that its effects can be rescued by the addition of formate, a downstream product of one-carbon metabolism, provided that glycine is also available in the media.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and cellular activity.

| Target | IC50 (nM) | Assay Type |

| Human SHMT1 | 5 | In vitro enzymatic assay |

| Human SHMT2 | 13 | In vitro enzymatic assay |

Table 1: In Vitro Enzymatic Inhibition of Human SHMT Isoforms by this compound.

| Cell Line | Parental IC50 (nM) | SHMT2 Deletion IC50 (nM) | Notes |

| HCT-116 (Colon Cancer) | 870 | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. |

| 8988T (Pancreatic Cancer) | < 100 | - | Relies on SHMT1 for one-carbon units. |

Table 2: Cellular Growth Inhibition (IC50) of this compound in Human Cancer Cell Lines.

| Cell Line Type | Average IC50 (µM) |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 2.8 |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | 4.4 |

| Acute Myeloid Leukemia (AML) | 8.1 |

Table 3: Comparative Cellular Activity of this compound (RZ-2994) in Hematopoietic Malignancies.

Key Signaling Pathways and Metabolic Consequences

The inhibition of SHMT1/2 by this compound initiates a cascade of metabolic events, primarily impacting nucleotide synthesis and cellular redox balance. The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream effects of its inhibition by this compound.

Caption: Inhibition of SHMT1/2 by this compound disrupts one-carbon flow.

In some cellular contexts, particularly in bladder cancer cells, inhibition of SHMT by this compound has been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway.

Caption: this compound-induced apoptosis signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.

Cell Growth Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a predetermined density (e.g., 1,500–18,000 cells per well) in their recommended growth medium and incubated overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the resazurin-based CellTiter-Blue assay or by direct cell counting using Trypan blue.

-

Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Caption: Step-by-step cell growth inhibition assay workflow.

Metabolomics Analysis using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is employed to investigate the impact of this compound on the cellular metabolome, particularly on one-carbon metabolism intermediates.

-

Cell Culture and Treatment: HCT-116 cells are cultured to a desired confluency and then treated with this compound (e.g., 5-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours). For isotope tracing experiments, cells are co-incubated with U-13C-serine.

-

Metabolite Extraction: The culture medium is aspirated, and the cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent mixture, typically 80% methanol.

-

Sample Preparation: The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried under nitrogen.

-

LC-MS Analysis: The dried metabolite samples are reconstituted and analyzed by LC-MS to separate and detect individual metabolites.

-

Data Analysis: The resulting data is processed to identify and quantify changes in metabolite levels between the this compound-treated and control groups. This allows for the assessment of target engagement and the downstream metabolic consequences of SHMT inhibition.

Flow Cytometry for Apoptosis Detection

Flow cytometry is utilized to quantify the extent of apoptosis induced by this compound treatment.

-

Cell Treatment: Cells, such as Su-DHL-4, are seeded in multi-well plates and treated with this compound or a vehicle control for a designated time.

-

Cell Staining: Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

-

Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by this compound.

In Vivo Pharmacokinetics and Limitations

Despite its potent in vitro activity, foundational studies revealed that this compound possesses poor in vivo pharmacokinetic properties. It is unstable in liver microsome assays and exhibits a short in vivo half-life, which has precluded its use in animal models for efficacy studies. This limitation led to the development of a next-generation pyrazolopyran compound, SHIN2, which demonstrates improved pharmacokinetic properties and in vivo efficacy.

Conclusion

This compound has served as a critical tool compound for elucidating the role of SHMT1 and SHMT2 in cancer cell metabolism. Its potent and specific inhibition of one-carbon metabolism has provided valuable insights into the metabolic vulnerabilities of various cancers, particularly those with a high reliance on de novo nucleotide synthesis or with defective glycine import. While its poor pharmacokinetic profile limits its direct therapeutic potential, the foundational research on this compound has paved the way for the development of next-generation SHMT inhibitors with improved drug-like properties, holding promise for future cancer therapies.

References

Probing Serine Hydroxymethyltransferase Activity with (+)-SHIN1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme that sits at the nexus of cellular one-carbon (1C) metabolism. By catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), SHMT provides the primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2][3] Mammalian cells possess two major isoforms of this enzyme: the cytosolic SHMT1 and the mitochondrial SHMT2, which play distinct yet complementary roles in metabolic homeostasis.[2] Dysregulation of SHMT activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2]

This technical guide focuses on (+)-SHIN1, a potent and selective small-molecule inhibitor of both human SHMT1 and SHMT2. Developed from a pyrazolopyran scaffold, this compound serves as a valuable chemical probe to investigate the physiological roles of SHMT and to explore its therapeutic potential. This document provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of its metabolic effects.

Mechanism of Action

This compound is a folate-competitive inhibitor of human SHMT1 and SHMT2. It binds to the folate-binding site of the enzyme, thereby preventing the binding of tetrahydrofolate and inhibiting the catalytic reaction. By simultaneously inhibiting both the cytosolic and mitochondrial isoforms, this compound effectively blocks the primary pathway for generating one-carbon units from serine. This dual inhibition is crucial as it prevents metabolic compensation that could arise from the activity of the uninhibited isoform.

Biochemical and Cellular Activity of this compound

This compound exhibits potent inhibitory activity against both human SHMT1 and SHMT2 in biochemical assays. Its cellular effects are characterized by the on-target depletion of one-carbon pools, leading to the inhibition of cell proliferation.

Table 1: Biochemical Inhibition of Human SHMT by this compound

| Isoform | IC50 (nM) | Reference |

| SHMT1 | 5 | |

| SHMT2 | 13 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |

| HCT-116 | Colon Cancer | 870 | Wild-type | |

| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 | Demonstrates potent inhibition of cellular SHMT1 | |

| HCT-116 (SHMT1 knockout) | Colon Cancer | Indistinguishable from WT | Confirms mitochondrial SHMT2 inhibition is limiting for efficacy in these cells | |

| 8988T | Pancreatic Cancer | < 100 | Reliant on SHMT1 due to defects in mitochondrial folate pathway | |

| H1299 (FRAT1 overexpressing) | Non-small cell lung cancer | 600 | ||

| B-cell malignancies | Various | Enriched among sensitive lines (IC50 < 4 µM for compound (+)-2) |

Signaling and Metabolic Pathways

The inhibition of SHMT by this compound has profound effects on cellular metabolism, primarily by disrupting the supply of one-carbon units.

Caption: SHMT metabolic pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Growth Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Plating: Plate cells in 96-well plates at a density appropriate for the specific cell line to ensure logarithmic growth throughout the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).

-

Treatment: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plates for a period of 48 to 96 hours, depending on the cell line's doubling time.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the resazurin assay or CellTiter-Glo Luminescent Cell Viability Assay.

-

Data Analysis: Normalize the viability data to the DMSO-treated control and plot the results against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Metabolite Extraction and LC-MS Analysis

This protocol is used to assess the on-target effects of this compound by measuring changes in intracellular metabolite levels.

-

Cell Treatment: Culture cells in the presence of this compound (e.g., 5-10 µM) or DMSO for a specified duration (e.g., 24-48 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and quickly wash the cells with ice-cold saline.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in key metabolites such as purine intermediates (e.g., AICAR, GAR), amino acids (serine, glycine), and folate pathway intermediates.

Isotope Tracing to Monitor SHMT Activity

This protocol uses stable isotope-labeled serine to directly measure the flux through the SHMT-catalyzed reaction.

-

Cell Culture: Culture cells in a medium containing U-13C-serine in the presence of this compound (e.g., 5 µM) or DMSO.

-

Incubation: Incubate for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.

-

Metabolite Extraction: Perform metabolite extraction as described in the previous protocol.

-

LC-MS Analysis: Analyze the extracts by LC-MS to measure the fractional labeling of metabolites downstream of SHMT, such as glycine, glutathione, and ADP. A reduction in the M+2 labeling fraction of these metabolites in this compound-treated cells indicates inhibition of SHMT activity.

Experimental Workflow and Logic

The development and validation of this compound as a chemical probe for SHMT activity follows a logical progression from biochemical characterization to cellular and in vivo validation.

Caption: Logical workflow for the validation and application of this compound.

Selectivity and Off-Target Effects

Metabolomic analyses of cells treated with this compound have demonstrated high selectivity for the one-carbon metabolic pathway. The observed changes, such as the buildup of homocysteine and purine salvage products, are consistent with on-target SHMT inhibition. Importantly, these metabolic alterations can be rescued by the addition of formate, a downstream product of the mitochondrial one-carbon pathway, further confirming the on-target activity of this compound. The inactive enantiomer, (-)-SHIN1, shows no significant effect on cell growth, highlighting the stereospecificity of the interaction.

Limitations and Considerations

While this compound is a potent and selective chemical probe for in vitro studies, it has limitations for in vivo applications due to rapid clearance and poor pharmacokinetic properties. This has led to the development of a second-generation inhibitor, SHIN2, with improved properties for in vivo studies. Researchers should be aware of these limitations when designing experiments.

Conclusion